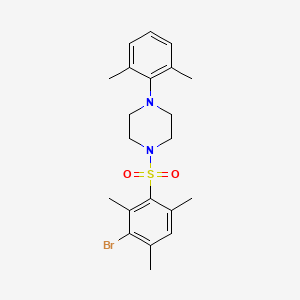
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(3-Bromo-2,4,6-triméthylbenzènesulfonyl)-4-(2,6-diméthylphényl)pipérazine est un composé organique complexe qui appartient à la classe des sulfonylpipérazines. Ces composés sont connus pour leurs applications diverses en chimie médicinale, en particulier comme intermédiaires dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(3-Bromo-2,4,6-triméthylbenzènesulfonyl)-4-(2,6-diméthylphényl)pipérazine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par le chlorure de 3-bromo-2,4,6-triméthylbenzènesulfonyle et la 2,6-diméthylphénylpiperazine.
Conditions de réaction : La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, sous une atmosphère inerte (par exemple, azote ou argon) afin d’empêcher l’oxydation.
Catalyseurs et réactifs : Les réactifs courants comprennent des catalyseurs basiques comme la triéthylamine ou la pyridine pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de systèmes automatisés peut optimiser les conditions de réaction et minimiser les erreurs humaines.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-Bromo-2,4,6-triméthylbenzènesulfonyl)-4-(2,6-diméthylphényl)pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : L’atome de brome dans le composé peut être substitué par d’autres nucléophiles comme les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles comme les amines en présence d’une base comme l’hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire diverses pipérazines substituées.
4. Applications de la recherche scientifique
Le 1-(3-Bromo-2,4,6-triméthylbenzènesulfonyl)-4-(2,6-diméthylphényl)pipérazine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 1-(3-Bromo-2,4,6-triméthylbenzènesulfonyl)-4-(2,6-diméthylphényl)pipérazine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les processus biologiques. Les effets du composé sont médiés par des voies qui régulent les fonctions cellulaires, telles que la transduction du signal ou l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(3-Chloro-2,4,6-triméthylbenzènesulfonyl)-4-(2,6-diméthylphényl)pipérazine
- 1-(3-Fluoro-2,4,6-triméthylbenzènesulfonyl)-4-(2,6-diméthylphényl)pipérazine
Unicité
Le 1-(3-Bromo-2,4,6-triméthylbenzènesulfonyl)-4-(2,6-diméthylphényl)pipérazine est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et son activité biologique. Par rapport à ses analogues chloro et fluoro, le composé contenant du brome peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes.
Propriétés
Formule moléculaire |
C21H27BrN2O2S |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
InChI |
InChI=1S/C21H27BrN2O2S/c1-14-7-6-8-15(2)20(14)23-9-11-24(12-10-23)27(25,26)21-17(4)13-16(3)19(22)18(21)5/h6-8,13H,9-12H2,1-5H3 |
Clé InChI |
HCXFYZGACKSFNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)
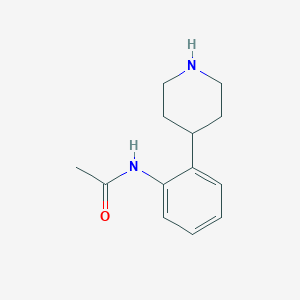
![[1-(Dimethylamino)cyclohexyl]methanol](/img/structure/B12115022.png)
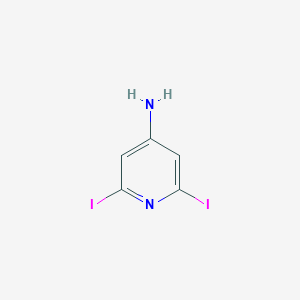

![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
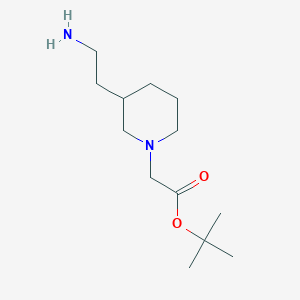
![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)
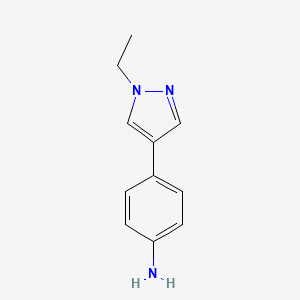

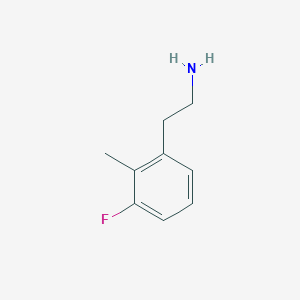
![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)
